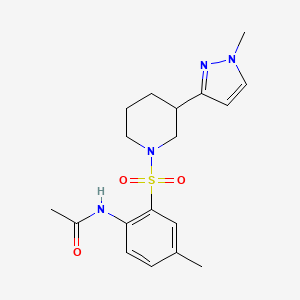

N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-methyl-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-13-6-7-17(19-14(2)23)18(11-13)26(24,25)22-9-4-5-15(12-22)16-8-10-21(3)20-16/h6-8,10-11,15H,4-5,9,12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWSCRBBJPWNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide. For instance, derivatives of pyrazole have shown promising activity against various pathogens, demonstrating minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The sulfonamide moiety in the compound is crucial for its bioactivity, enhancing its interaction with microbial targets.

Analgesic and Anti-inflammatory Properties

The compound's structure suggests potential analgesic and anti-inflammatory effects. Research has indicated that similar pyrazole derivatives exhibit significant inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α), suggesting their utility in treating inflammatory conditions . The effectiveness of such compounds is often assessed through in vivo models, where they demonstrate comparable efficacy to established analgesics like ibuprofen.

Pharmacological Insights

Enzyme Inhibition Studies

this compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have been tested for their ability to inhibit elastase, a key enzyme in inflammatory responses. One study reported an IC50 value of 60.4 ± 1.98 µM for a related compound, indicating a moderate inhibitory effect that could be leveraged in developing treatments for conditions like chronic obstructive pulmonary disease (COPD) .

Structure-Based Drug Design

The compound serves as a lead structure for the development of new chemical entities through structure-based drug design methodologies. By modifying the pyrazole and piperidine components, researchers can optimize binding affinities and selectivity towards specific biological targets, enhancing therapeutic outcomes .

Biochemical Research

Target Identification and Mechanistic Studies

In biochemical studies, this compound can be utilized to elucidate mechanisms of action at the molecular level. Its interactions with various receptors and enzymes can provide insights into signaling pathways relevant to diseases such as cancer and inflammation .

Case Studies and Experimental Findings

Several case studies have documented the application of this compound in experimental setups. For instance, a study on pyrazole derivatives reported significant anti-inflammatory effects when tested in animal models, highlighting the potential for developing new therapies based on this scaffold .

Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted acetamides with sulfonamide-linked heterocycles. Key structural analogues include:

Physicochemical Properties

- Crystallinity and Hydrogen Bonding : The target compound’s sulfonamide group and planar acetamide moiety may promote dimerization via N–H⋯O interactions, similar to the R₂²(10) motifs observed in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives . However, steric repulsion from the 1-methyl-pyrazole on piperidine could reduce planarity, leading to dihedral angles >60° (cf. 64.82° in ) and altered crystal packing .

- Solubility : The methyl-pyrazole and 4-methylphenyl groups may reduce aqueous solubility compared to analogues with polar substituents (e.g., benzodioxol or hydroxyl groups in ).

- Thermal Stability : Melting points for related acetamides range from 302–304°C () to 473–475 K (). The target compound’s stability likely falls within this range, contingent on crystal packing efficiency.

Pharmacological Considerations

- Bioactivity : The sulfonamide linkage is critical for binding to serine proteases or carbonic anhydrases, as seen in FDA-approved drugs. The piperidine-pyrazole moiety may confer selectivity for neurological targets (e.g., sigma receptors) due to its resemblance to piperazine-based pharmacophores .

- Metabolism : Methyl groups on the pyrazole and phenyl rings may slow oxidative metabolism compared to compounds with electron-withdrawing substituents (e.g., chloro in ). The thiophene-containing analogue () may undergo faster hepatic clearance due to sulfur oxidation.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide and structurally related acetamide derivatives?

A universal approach involves coupling sulfonated intermediates with heterocyclic amines. For example, a sulfonyl chloride intermediate (e.g., 2-sulfonylphenylacetamide) can be reacted with 3-(1-methyl-1H-pyrazol-3-yl)piperidine under basic conditions (e.g., NaH in DMF) to form the sulfonamide linkage. Post-synthetic purification often employs column chromatography and recrystallization. Structural analogs in and highlight the use of LC-MS and elemental analysis for purity validation .

Q. Q2. How is structural confirmation of this compound achieved, and what analytical techniques are critical for validation?

Key techniques include:

- 1H NMR : To verify substituent positions (e.g., methyl groups on pyrazole and piperidine, sulfonyl protons).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S=O stretch at ~1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

and emphasize these methods for confirming compound individuality .

Q. Q3. What computational tools are used to predict the biological activity of this compound?

The PASS (Prediction of Activity Spectra for Substances) program is widely used to forecast potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking (e.g., AutoDock Vina) can model interactions with receptors like cyclooxygenase-2 or bacterial enzymes. notes that such predictions guide subsequent in vitro assays .

Advanced Research Questions

Q. Q4. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical for resolving torsional angles in the piperidine-pyrazole system. Challenges include:

Q. Q5. How do researchers analyze structure-activity relationships (SAR) for sulfonamide-containing acetamides in medicinal chemistry?

SAR studies focus on:

- Sulfonamide linkage : Modifying the piperidine substituent (e.g., replacing pyrazole with triazole in ) alters steric and electronic interactions.

- Acetamide substituents : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability.

Biological assays (e.g., enzyme inhibition in ) correlate structural variations with activity .

Q. Q6. What strategies address contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust grid box size or flexibility of active-site residues.

- Solvent effects : MD simulations (e.g., GROMACS) account for solvation/desolvation penalties.

- Off-target screening : Use proteome-wide assays (e.g., thermal shift assays) to identify unintended targets. and suggest iterative refinement of computational models .

Q. Q7. How are synthetic byproducts or degradation products characterized, and what methodologies mitigate their formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.